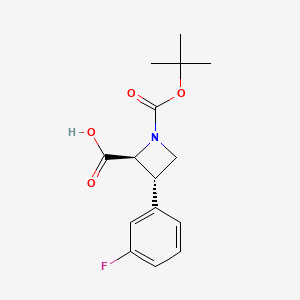![molecular formula C16H21NO4 B13577810 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)
3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid, also known by its IUPAC name 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid , is a chemical compound with the molecular formula C₁₅H₁₉NO₄. Let’s break down its structure:
Molecular Formula: C₁₅H₁₉NO₄
IUPAC Name: 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid
Molecular Weight: 277.32 g/mol
Métodos De Preparación
Synthetic Routes:
The synthesis of this compound involves introducing the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group. Here are the key steps:
-
Azetidine Ring Formation
- The azetidine ring is formed by cyclization of an appropriate precursor. For example, an azetidine-3-carboxylic acid derivative can be used.
- The tert-butoxycarbonyl group is introduced to protect the amine functionality.
-
Boc Deprotection
- The tert-butoxycarbonyl group is selectively removed using acid or base, yielding the desired compound.
Industrial Production:
Industrial-scale production methods may involve variations of the synthetic routes mentioned above, optimized for efficiency and yield.
Análisis De Reacciones Químicas
Reactions:
Oxidation/Reduction:
Common Reagents:
- Boc deprotection: Acidic conditions (e.g., trifluoroacetic acid).
- Esterification: Carboxylic acid derivatives (e.g., acyl chlorides).
- Substitution: Nucleophiles (e.g., amines, thiols).
- Oxidation/Reduction: Appropriate reagents (e.g., oxidizing agents, reducing agents).
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Peptide Synthesis: Boc-protected azetidine derivatives are used in peptide chemistry.
Materials Science: For functionalized materials and polymers.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
While there are no direct analogs, related compounds include:
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: (CAS: 142253-55-2) .
1-(tert-Butoxycarbonyl)azetidine-3-ylzinc iodide: (CAS: 206446-38-0) .
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(10-17)7-11-5-4-6-13(8-11)14(18)19/h4-6,8,12H,7,9-10H2,1-3H3,(H,18,19) |
Clave InChI |
NMUDTOIGWGOZEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CC2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


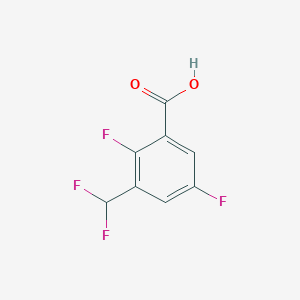
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
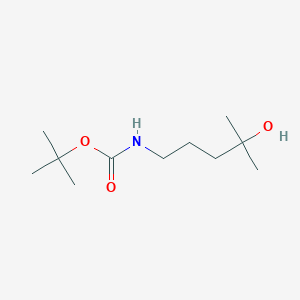
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
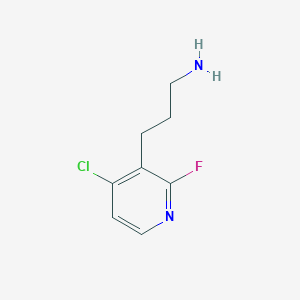
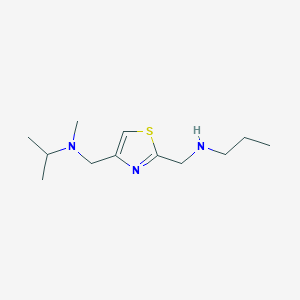
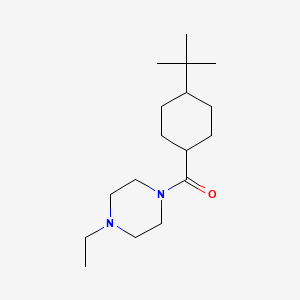
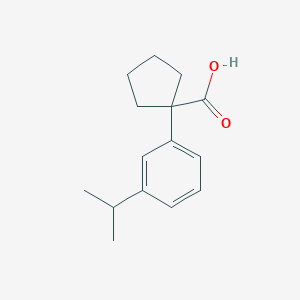
![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
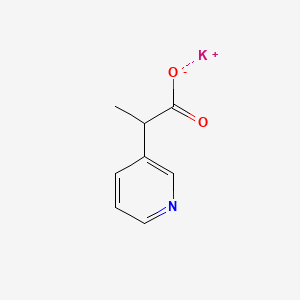
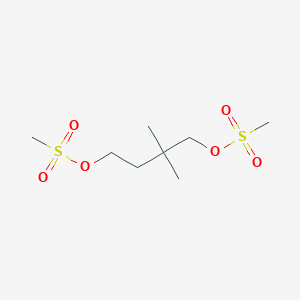
![1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)
